7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one
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Description
“7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one” is a derivative of the chromen-4-one class of compounds. Chromen-4-one derivatives are known for their diverse biological activities and are valuable in drug research and development .
Synthesis Analysis
While specific synthesis methods for “7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one” are not available, 4-hydroxy-2-quinolones, a related class of compounds, can be synthesized from anilines using malonic acid equivalents .Scientific Research Applications
- Etoximone has been investigated for its potential as a positive inotropic agent . It enhances myocardial contractility by inhibiting phosphodiesterase III (PDE3), leading to increased cyclic adenosine monophosphate (cAMP) levels in cardiac cells. Researchers explore its use in treating heart failure and improving cardiac function .
- Studies suggest that Etoximone possesses anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These properties make it a potential candidate for managing inflammatory conditions .
- Etoximone has shown promise as a neuroprotective agent . It modulates calcium channels and reduces oxidative stress, potentially benefiting neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers investigate its impact on neuronal survival and cognitive function .
- Some studies highlight Etoximone’s anticancer properties . It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers explore its potential as an adjunct therapy in combination with existing chemotherapeutic agents .
- Etoximone exhibits activity against certain viruses. It interferes with viral replication by targeting viral enzymes. Researchers investigate its efficacy against RNA viruses, including flaviviruses and coronaviruses .
- Etoximone’s ability to enhance fibroblast migration and collagen synthesis makes it relevant for wound healing and tissue repair. It may accelerate wound closure and improve tissue regeneration .
Cardiovascular Research
Anti-Inflammatory Properties
Neuroprotection
Anticancer Activity
Antiviral Potential
Wound Healing and Tissue Repair
properties
IUPAC Name |
7-ethoxy-3-(2-ethoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-21-13-9-10-14-17(11-13)23-12-18(19(14)20)24-16-8-6-5-7-15(16)22-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGFLFHMYMJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one |
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